Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane
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Overview
Description
Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane is a chemical compound with the molecular formula C14H31ClP. It is a phosphine derivative that contains a tin atom bonded to a chlorine atom and a dimethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane typically involves the reaction of dibutylphosphine with 3-chloropropyldimethylstannane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the tin-chlorine bond to a tin-hydrogen bond.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tin-hydride derivatives.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin-phosphorus interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of organotin compounds and as a precursor for other phosphine derivatives.
Mechanism of Action
The mechanism of action of Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The tin and phosphorus atoms play a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Dibutylphosphine: Lacks the tin-chlorine moiety, making it less reactive in certain substitution reactions.
Triphenylphosphine: Contains phenyl groups instead of butyl groups, leading to different steric and electronic properties.
Dimethylphosphine: Smaller and less sterically hindered, affecting its reactivity and coordination behavior.
Uniqueness
Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane is unique due to the presence of both tin and phosphorus atoms, which impart distinct reactivity and coordination properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications .
Properties
CAS No. |
90127-42-7 |
---|---|
Molecular Formula |
C13H30ClPSn |
Molecular Weight |
371.51 g/mol |
IUPAC Name |
dibutyl-[3-[chloro(dimethyl)stannyl]propyl]phosphane |
InChI |
InChI=1S/C11H24P.2CH3.ClH.Sn/c1-4-7-10-12(9-6-3)11-8-5-2;;;;/h3-11H2,1-2H3;2*1H3;1H;/q;;;;+1/p-1 |
InChI Key |
SMMYEARWJKGXIY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCP(CCCC)CCC[Sn](C)(C)Cl |
Origin of Product |
United States |
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